molecular formula C7H12N2O B1319104 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol CAS No. 192661-38-4

3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol

Cat. No.: B1319104
CAS No.: 192661-38-4
M. Wt: 140.18 g/mol
InChI Key: ZICNHHFTLCVQCR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with propanal in the presence of a reducing agent . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison: 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-9-6-7(5-8-9)3-2-4-10/h5-6,10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICNHHFTLCVQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596383
Record name 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192661-38-4
Record name 1-Methyl-1H-pyrazole-4-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192661-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice-cooled solution of ethyl 3-(1-methyl-1H-pyrazol-4-yl)propionate (1.05 g) in tetrahydrofuran (10 ml) was added lithium aluminum hydride (0.22 g) under nitrogen atmosphere After the mixture was stirred for 30 minutes, water and 15% sodium hydroxide aqueous solution were added successively to the mixture. The resulting precipitates were filtered off through Celite® pad and the filtrate was extracted with ethyl acetate. The organic layer was washed with water, dried over magnesium sulfate and concentrated under reduced pressure to give 3-(1-methyl-1H-pyrazol-4-yl)-1-propanol.
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